molecular formula C12H16N2O4 B1603269 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid CAS No. 473924-59-3

5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Cat. No. B1603269
M. Wt: 252.27 g/mol
InChI Key: YIYVEDNKIWXTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” is a chemical compound with the CAS number 2091900-36-4 . It is also known by its IUPAC name "5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of “5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” can be represented by the InChI code 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Scientific Research Applications

Methods to Produce Nicotinic Acid with Potential Industrial Applications

Nicotinic acid, essential for human and animal nutrition, has various industrial applications, especially in green chemistry. Conventional production involves oxidation processes with significant environmental impact. Research highlights ecological methods to produce nicotinic acid from commercially available raw materials, focusing on sustainability and reduced environmental footprint (Lisicki, Nowak, & Orlińska, 2022).

Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group

The tert-butyloxycarbonyl group is crucial in the synthesis of N-blocked amino acids and peptides. A method for its quantitative cleavage and determination has been developed, offering a rapid and simple approach for analyzing the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

Synthesis and Herbicidal Activity of Novel Compounds Derived from Nicotinic Acid

Exploring natural-product-based herbicides, research on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has demonstrated promising herbicidal activity. This work provides insights into the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

S-adenosylmethionine: A Multiuse Biological Compound

S-adenosylmethionine serves as a key biological methyl donor and is involved in the synthesis of various compounds, highlighting the versatile applications of biochemical compounds derived from nicotinic acid and related substances (Fontecave, Atta, & Mulliez, 2004).

Facile Synthesis of Polyfunctionally Substituted Pyridines

A method for synthesizing biologically significant derivatives of nicotinic acid, demonstrating the potential of nicotinic acid derivatives in creating compounds with varied biological and medicinal importance (Torii, Inokuchi, & Kubota, 1986).

properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-9(10(15)16)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYVEDNKIWXTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620621
Record name 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

CAS RN

473924-59-3
Record name 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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